Home > Products > Screening Compounds P117567 > 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide
3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide -

3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide

Catalog Number: EVT-11874947
CAS Number:
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide is a chemical compound notable for its potential applications in various fields, including medicinal chemistry and agricultural science. This compound features a pyrazole ring, which is significant in the development of pharmaceuticals due to its biological activity. The presence of amino and carboxamide functional groups contributes to its reactivity and interaction with biological systems.

Source

The synthesis and study of 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide have been documented in various scientific literature, focusing on its properties and applications. Research articles often highlight its role in drug discovery and agrochemical formulations.

Classification

This compound can be classified as:

  • Heterocyclic compound: Contains a ring structure with at least one atom that is not carbon.
  • Amino compound: Contains an amino group (-NH2).
  • Carboxamide: Contains a carboxamide functional group (-C(=O)NH2).
Synthesis Analysis

Methods

The synthesis of 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide typically involves the following methods:

  1. Condensation Reaction: A common approach includes the condensation of diethyl malonate with hydrazine followed by cyclization to form the pyrazole ring.
  2. Substitution Reactions: Further functionalization can be achieved through nucleophilic substitution reactions involving amines or amides.

Technical Details

  • Reagents: Diethyl malonate, hydrazine hydrate, and appropriate catalysts (e.g., acetic acid) are often employed.
  • Conditions: Reactions are usually conducted under reflux conditions to promote cyclization and ensure complete reaction.
Molecular Structure Analysis

Data

  • Molecular Formula: C8H12N4O
  • Molecular Weight: Approximately 168.21 g/mol
  • IUPAC Name: 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide
Chemical Reactions Analysis

Reactions

3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide can participate in various chemical reactions:

  1. Acylation Reactions: The amino group can react with acyl chlorides to form amides.
  2. Nucleophilic Substitution: The carboxamide group can undergo substitution reactions under specific conditions.

Technical Details

  • Conditions for Reactions: Typically require mild heating or the presence of a base to facilitate reaction mechanisms.
  • By-products: Depending on the reaction conditions, various by-products may be formed, necessitating purification steps such as recrystallization or chromatography.
Mechanism of Action

Process

The mechanism of action for 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide primarily involves its interaction with biological targets:

  1. Binding Affinity: The amino and carboxamide groups enhance solubility and binding affinity to target proteins or enzymes.
  2. Biological Activity: It may exhibit pharmacological effects through inhibition or activation of specific pathways, particularly in enzyme modulation.

Data

Research indicates that compounds with similar structures often show significant activity against various biological targets, including enzymes involved in metabolic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites (amino and carboxamide groups).
Applications

3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide has several scientific uses:

  • Pharmaceutical Development: Investigated for its potential as an anti-inflammatory or analgesic agent due to its structural similarity to known bioactive compounds.
  • Agricultural Chemistry: Explored for use as a pesticide or herbicide, leveraging its ability to interact with biological systems in plants.

Through ongoing research, the full potential of this compound continues to be explored within both medicinal and agricultural contexts.

Introduction to 3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide as a Privileged Pharmacophore

Structural Classification within the Pyrazole Heterocyclic Framework

3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide belongs to the 1H-pyrazole class of heterocyclic compounds, defined by a five-membered ring structure incorporating two adjacent nitrogen atoms. Its specific substitution pattern places it within a therapeutically important subclass:

  • Position 1: Diethyl substitution (N1-ethyl). This alkylation enhances lipophilicity and influences ring electronics and conformation compared to unsubstituted (1H-) or methyl-substituted analogues [2] [4].
  • Position 3: Primary amino group (3-NH~2~). This strongly electron-donating substituent is crucial for both the compound's chemical reactivity (participating in condensations, cyclizations) and its ability to form key hydrogen bonds with biological targets [3] [9].
  • Position 4: Carboxamide group (4-CON). The diethylamide substitution (N,N-diethyl) on the carboxamide differentiates it from simpler methylamide or unsubstituted carboxamide derivatives. This moiety significantly impacts solubility, steric bulk, and hydrogen-bonding acceptor capacity compared to other carboxamide variants [4] [7].

Table 1: Structural Comparison of Key 3-Aminopyrazole-4-carboxamide Derivatives

Compound Name1-Position Substituent4-Carboxamide SubstituentMolecular FormulaMolecular Weight (g/mol)Key Feature
3-Amino-1H-pyrazole-4-carboxamide (Base structure)HCONH~2~C~4~H~6~N~4~O126.12 [3]Unsubstituted NH, primary amide
3-Amino-1-methyl-1H-pyrazole-4-carboxamideMethylCONH~2~C~5~H~8~N~4~O140.14 [9] [10]1-Methyl, primary amide
3-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamideMethylCONH(CH~3~)C~6~H~10~N~4~O154.17 [1]1-Methyl, N-methyl amide
3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamideEthylCON(CH~2~CH~3~)~2~C~8~H~14~N~4~O182.22 [2]1-Ethyl, N,N-diethyl amide
3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamideEthylCON(CH~3~)(CH~2~CH~3~)C~9~H~16~N~4~O196.25 [4] [7]1-Ethyl, N-methyl-N-ethyl amide
3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamideMethylCON(CH~2~CH~3~)~2~ (Position 5)C~9~H~16~N~4~O196.25 Regioisomer (carboxamide at position 5)

The N1-ethyl and N,N-diethylcarboxamide substitutions in 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide confer distinct physicochemical properties compared to its close analogues. The ethyl groups increase steric bulk and lipophilicity relative to methyl-substituted counterparts (e.g., 3-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide [1]), potentially enhancing membrane permeability and modulating interactions within hydrophobic enzyme pockets. The tertiary amide (due to N,N-diethyl) lacks the hydrogen-bonding donor capability of primary or secondary amides, altering its interaction profile with target proteins [4] [7]. This specific substitution pattern defines its unique pharmacophore space within the broader 3-aminopyrazole-4-carboxamide chemical landscape.

Significance in Targeting Understudied Kinases (PCTAIIRE/PFTAIRE Subfamilies)

The 3-aminopyrazole-4-carboxamide core, including derivatives like 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide, has garnered significant interest for its potential to modulate kinase activity, particularly within the understudied regions of the human kinome, often termed the "Dark Kinome". This includes kinases with poorly characterized biological functions or therapeutic potential. Among these, the PCTAIRE (PFTAIRE) subfamily (e.g., PFTAIRE Kinase 1 (PFTK1/CDK16) stands out as a compelling target class [4] [6].

Evidence points to the structural suitability of the 3-aminopyrazole-4-carboxamide pharmacophore for kinase binding:

  • ATP-Competitive Potential: The planar pyrazole ring can mimic the purine moiety of ATP, enabling binding to the kinase hinge region. The 3-amino group and 4-carboxamide are positioned to form critical hydrogen-bonding interactions within the ATP-binding cleft, a hallmark feature of many kinase inhibitor scaffolds [4].
  • Targeting PFTK1: PFTK1 overexpression is strongly implicated in cancer progression, particularly hepatocellular carcinoma (HCC). Research demonstrates that PFTK1 upregulation correlates significantly with advanced metastatic HCC (P = 0.032) and tumor microvascular invasion (P = 0.012) [6]. Functional studies show that PFTK1 knockdown significantly reduces hepatocellular carcinoma cell invasion, chemotactic migration, and motility (P < 0.001), while its ectopic expression enhances these invasive phenotypes (P ≤ 0.007) without affecting viability [6]. This establishes PFTK1 as a key regulator of the motile phenotype in HCC.
  • Scaffold Advantage: The synthetic versatility of the 3-aminopyrazole-4-carboxamide core allows for systematic structural diversification (e.g., varying N1 and carboxamide substituents, as seen in analogues like 3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide [C~9~H~16~N~4~O, MW 196.25] [4] [7]). This enables fine-tuning of inhibitor properties to enhance potency and selectivity against challenging targets like PFTK1, which shares homology with cyclin-dependent kinases (CDKs) but possesses unique structural features within its active site. The N,N-diethyl substitution in particular may favor interactions with less conserved regions of such kinases, potentially improving selectivity over more ubiquitous CDKs [4].

Table 2: Key Findings on PFTK1 (A Target for Pyrazole-Based Modulators) in Hepatocellular Carcinoma

Biological AspectFindingSignificance for Drug DiscoverySource
Clinical CorrelationPFTK1 overexpression correlates with metastatic HCC (P=0.032) and microvascular invasion (P=0.012).Identifies PFTK1 as a biomarker and potential therapeutic target in aggressive HCC. [6]
Functional Role (Knockdown)Reduces Hep3B cell invasion, migration, and motility (P<0.001); no effect on viability.Suggests PFTK1 inhibition specifically targets metastasis without cytotoxic burden. [6]
Functional Role (Ectopic Expression)Induces invasion and migration in non-invasive HKCI-C3 cells (P≤0.007); induces actin polymerization.Confirms direct role in driving invasive phenotype; suggests cytoskeletal mechanism. [6]
Mechanistic InsightInteracts with Cyclin Y to activate non-canonical Wnt signaling; interacts with TAGLN2.Reveals potential pathways for therapeutic intervention. [6]

While direct biochemical data specifically linking 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide to PFTK1 inhibition was not found within the provided sources, the established biological significance of PFTK1 in cancer metastasis and the proven utility of the closely related 3-aminopyrazole-4-carboxamide scaffold in targeting kinases strongly support its investigation as a privileged structure for developing PFTK1 modulators. Its chemical features align well with the requirements for engaging kinase ATP-binding sites, making it a rational starting point for inhibitor design against this understudied but pathologically relevant kinase.

Overview of Research Gaps in Dark Kinome Modulation

Despite the promise of scaffolds like 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide, significant research gaps hinder their effective application in targeting understudied kinases, particularly the PCTAIRE/PFTAIRE family:

  • Lack of High-Resolution Structural Data: A major barrier is the absence of crystallographic structures of PCTAIRE/PFTAIRE kinases (like PFTK1) bound to small molecule inhibitors, especially those from the 3-aminopyrazole-4-carboxamide class. Without detailed atomic-level understanding of the binding mode and interactions formed by the core scaffold and its substituents (such as the N1-ethyl and N,N-diethyl groups), rational structure-based drug design remains highly challenging. Current knowledge relies heavily on homology modeling with related CDKs, which may not accurately reflect unique features of the PCTAIIRE/PFTAIRE binding pockets [4] [6].
  • Limited Profiling Against Kinome Panels: The selectivity profiles of 3-aminopyrazole-4-carboxamide derivatives across the wider kinome, especially against other understudied ("dark") kinases, are largely unknown. Comprehensive screening against panels of kinases is essential to determine if compounds like 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide possess inherent selectivity for PCTAIRE/PFTAIRE kinases or if they exhibit promiscuity. Understanding the selectivity landscape is crucial for attributing phenotypic effects to specific kinase inhibition and mitigating off-target toxicity risks [4].
  • Insufficient Functional Validation in Disease Models: While the role of PFTK1 in HCC cell motility is established [6], there is a critical lack of studies demonstrating the efficacy of specific 3-aminopyrazole-4-carboxamide derivatives in modulating PFTK1 activity and reversing disease phenotypes in vivo. Robust proof-of-concept studies in relevant animal models of cancer metastasis are needed to validate PFTK1 inhibition via this scaffold as a viable therapeutic strategy. The impact of specific substitutions (e.g., N,N-diethyl vs N-methyl-N-ethyl) on in vivo pharmacokinetics and efficacy remains unexplored [4].
  • Underexplored Chemical Space: Although derivatives exist (e.g., 3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide [4] [7]), systematic structure-activity relationship (SAR) studies focused specifically on PCTAIRE/PFTAIRE kinase inhibition, leveraging the 3-aminopyrazole-4-carboxamide core, are sparse. Key questions remain unanswered: How does the size and branching of the N1 alkyl group (methyl vs ethyl) impact potency and selectivity? What is the optimal carboxamide substitution (primary, secondary like N-methyl or N-ethyl, tertiary like N,N-diethyl) for engaging PFTK1? Exploration of alternative substituents at the 3-amino and 5-position of the ring is also limited. Bridging these gaps requires focused medicinal chemistry efforts coupled with targeted biological screening [4].
  • Mechanism of Action Ambiguity: For compounds showing phenotypic effects (e.g., reduced cell migration), direct evidence linking the effect specifically to on-target inhibition of the intended kinase (e.g., PFTK1) is often lacking. Techniques such as cellular thermal shift assays (CETSA) or resistance studies using kinase mutants are needed to confirm target engagement and establish a clear mechanistic link between compound binding, kinase inhibition, and observed biological outcomes [6].

Addressing these gaps requires a concerted interdisciplinary effort involving structural biology, medicinal chemistry, and functional genomics. The 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide scaffold provides a valuable chemical starting point, but substantial research investment is needed to fully unlock its potential for illuminating and therapeutically modulating the "Dark Kinome," particularly the PCTAIRE/PFTAIRE kinases implicated in diseases like metastatic cancer.

Properties

Product Name

3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide

IUPAC Name

3-amino-N,1-diethylpyrazole-4-carboxamide

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C8H14N4O/c1-3-10-8(13)6-5-12(4-2)11-7(6)9/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13)

InChI Key

RZWDIVKUBPXEFU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN(N=C1N)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.